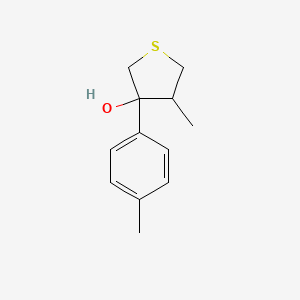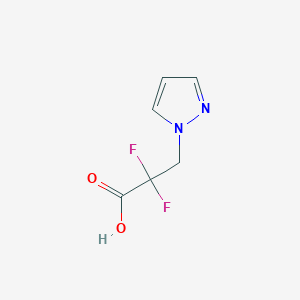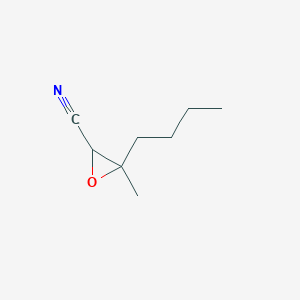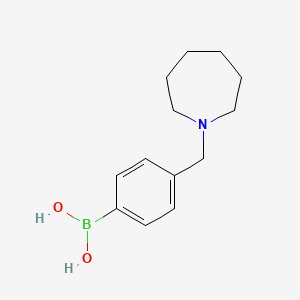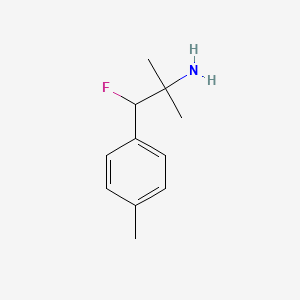![molecular formula C13H23NO2 B13198261 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholin-4-yl)bicyclo[610]nonan-4-ol is a chemical compound with the molecular formula C₁₃H₂₃NO₂ This compound features a morpholine ring attached to a bicyclo[610]nonane structure, which includes a hydroxyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol typically involves the reaction of a bicyclo[6.1.0]nonane derivative with morpholine under specific conditions. One common method includes the use of a Diels-Alder reaction to form the bicyclo[6.1.0]nonane core, followed by functionalization with morpholine and subsequent hydroxylation at the fourth position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is typically produced in specialized chemical manufacturing facilities. These facilities employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize production efficiency and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclo[6.1.0]nonane core or the morpholine ring.
Substitution: The morpholine ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted morpholine compounds.
Aplicaciones Científicas De Investigación
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the bicyclo[6.1.0]nonane core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.3.0]nonene derivatives: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
Morpholine derivatives: Compounds with a morpholine ring but different core structures.
Uniqueness
5-(Morpholin-4-yl)bicyclo[610]nonan-4-ol is unique due to its specific combination of a morpholine ring and a bicyclo[610]nonane core
Propiedades
Fórmula molecular |
C13H23NO2 |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
5-morpholin-4-ylbicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C13H23NO2/c15-13-4-2-11-9-10(11)1-3-12(13)14-5-7-16-8-6-14/h10-13,15H,1-9H2 |
Clave InChI |
NEBSZGYIFSALFP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(CCC2C1C2)O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




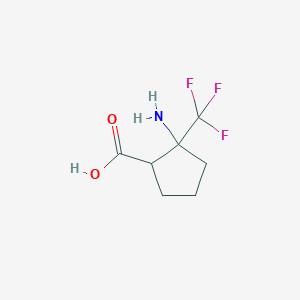
![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
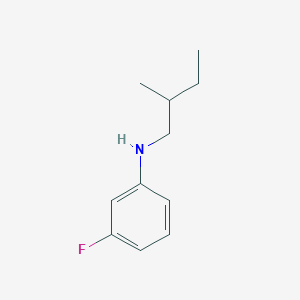
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)

